Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside

Vue d'ensemble

Description

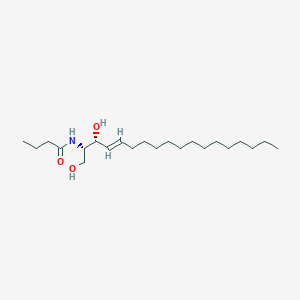

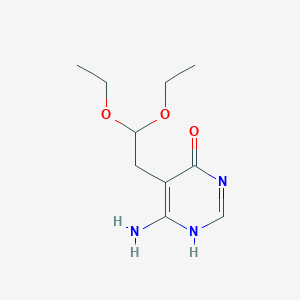

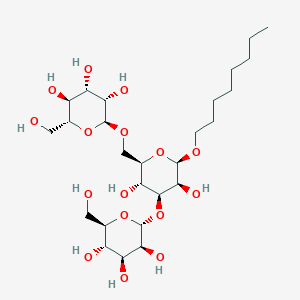

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside is a compound with the molecular formula C26H48O16 . It is an acceptor for the assay of N-acetylglucosaminyltransferase-1 .

Synthesis Analysis

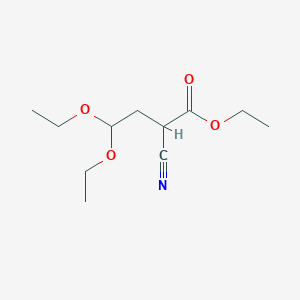

The synthesis of Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside involves the formation of the beta-mannosidic linkage by 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide and glycosylation of unprotected octyl beta-D-mannopyranoside using limiting acetobromomannose .Molecular Structure Analysis

The molecular structure of Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside is characterized by 15 defined stereocentres .Chemical Reactions Analysis

The key chemical reaction in the synthesis of Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside is the formation of the beta-mannosidic linkage by 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide .Physical And Chemical Properties Analysis

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside has a density of 1.5±0.1 g/cm3, a boiling point of 870.9±65.0 °C at 760 mmHg, and a flash point of 480.5±34.3 °C. It has 16 H bond acceptors, 10 H bond donors, and 15 freely rotating bonds .Applications De Recherche Scientifique

Glycosylation Studies

This compound has been used in studies related to glycosylation, a process where a carbohydrate is attached to a hydroxyl or other functional group of another molecule . In particular, it has been used in experiments involving the gold(I)-catalyzed glycosidation of peracetyl glucopyranosyl ortho-hexynylbenzoate .

Preparation of Neoglycoconjugates

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside and its derivatives have been used in the preparation of neoglycoconjugates . Neoglycoconjugates are molecules that contain carbohydrates linked to other functional groups, and they have potential applications in various fields including drug delivery and immunology .

Study of Carbohydrate-Lectin Interactions

Derivatives of this compound have been used to prepare conjugates containing fluorochromes for the study of carbohydrate-lectin interactions . Lectins are proteins that can bind to specific carbohydrates, and studying these interactions can provide insights into various biological processes .

Preparation of Liposomes

This compound has also been used in the preparation of liposomes . Liposomes are small spherical vesicles that can be used to deliver drugs and other substances inside the body .

Assay of N-acetylglucosaminyltransferase-I Activity

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside has been used as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity . This enzyme plays a crucial role in the biosynthesis of complex carbohydrates .

Synthesis of Other Compounds

Finally, this compound can be used in the synthesis of other complex molecules. For example, it has been used in the synthesis of 8-(Methoxycarbonyl)octyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside .

Orientations Futures

Propriétés

IUPAC Name |

(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-octoxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48O16/c1-2-3-4-5-6-7-8-37-25-22(36)23(42-26-21(35)19(33)16(30)13(10-28)40-26)17(31)14(41-25)11-38-24-20(34)18(32)15(29)12(9-27)39-24/h12-36H,2-11H2,1H3/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQKGONXPQXZKM-OMWWXRLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930718 | |

| Record name | Octyl hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside | |

CAS RN |

140147-36-0 | |

| Record name | Octyl 3,6-di-O-(mannopyranosyl)-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140147360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.